N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine
Description
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine is a 1,4-diazepine derivative characterized by a seven-membered diazepine ring fused to an aromatic system. Key structural features include:
- 1,4-Diazepine core: The ring contains two nitrogen atoms at positions 1 and 4.
- Substituents: A 4-methylphenyl group at position 7 and a diethylamine moiety at position 5.
Properties
CAS No. |
918884-75-0 |
|---|---|
Molecular Formula |
C16H23N3 |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N,N-diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine |
InChI |
InChI=1S/C16H23N3/c1-4-19(5-2)16-12-15(17-10-11-18-16)14-8-6-13(3)7-9-14/h6-9,12,17H,4-5,10-11H2,1-3H3 |
InChI Key |
JLYDTHJIPVXXIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NCCNC(=C1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine typically involves the following steps:
Formation of the Diazepine Ring: The initial step involves the cyclization of appropriate precursors to form the diazepine ring. This can be achieved through the reaction of a suitable amine with a diketone under acidic or basic conditions.
Substitution Reactions: The diazepine ring is then subjected to substitution reactions to introduce the diethyl and 4-methylphenyl groups. This can be done using alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl or 4-methylphenyl groups are replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cell signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Analogs with Varied Aryl Substituents
N,N-Diethyl-7-(2-fluorophenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine (PubChem) :
- Structural difference : The 2-fluorophenyl group replaces the 4-methylphenyl group.
- Impact: Electronic effects: The electron-withdrawing fluorine atom may reduce electron density on the diazepine ring compared to the electron-donating methyl group.
| Property | 4-Methylphenyl Analog | 2-Fluorophenyl Analog |
|---|---|---|
| Aryl substituent | Electron-donating | Electron-withdrawing |
| Predicted logP | Higher | Lower |
1,5-Benzodiazepines vs. 1,4-Diazepines
- Core difference : The 1,5-benzodiazepine ring has nitrogen atoms at positions 1 and 5, compared to 1 and 4 in 1,4-diazepines.
- Functional groups : Many 1,5-benzodiazepines feature a ketone (e.g., 2-one) instead of an amine.
Example : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam) :
- Key properties : High purity, nitro group enhances electrophilicity, and chloro substituent influences receptor binding.
- Biological activity: Benzodiazepin-2-ones are often sedative-hypnotics, whereas amine-substituted diazepines (like the target compound) may exhibit distinct receptor interactions.
| Property | 1,4-Diazepin-5-amine | 1,5-Benzodiazepin-2-one |
|---|---|---|
| Nitrogen positions | 1,4 | 1,5 |
| Functional group | Amine | Ketone |
| Pharmacological role | Potential CNS modulation | Sedative-hypnotic |
Substituent Effects on Reactivity and Selectivity
N-Acylated 1,5-Benzodiazepines () :
- Regioselectivity : Acylation occurs preferentially at the less sterically hindered amine site, even with bulky substituents.
- Relevance to target compound : The diethylamine group in the target compound may resist acylation due to steric hindrance, contrasting with smaller amines in other diazepines.
Example : 7-Chloro-N-(methoxymethyl)-N-methyl-5-phenyl-3H-1,4-benzodiazepine 4-oxide :
- Substituent comparison : The methoxymethyl and methyl groups on nitrogen reduce basicity compared to diethylamine.
- Molecular weight : 343.81 g/mol vs. an estimated ~330 g/mol for the target compound (based on structural similarity).
Crystal Packing and Weak Interactions
Imidazole-4-imines with 4-methylphenyl groups () :
- Crystal packing : Weak interactions (C–H⋯N and π–π stacking) dominate, even with bulky substituents.
- Implications : The 4-methylphenyl group in the target compound may promote similar packing motifs, influencing solubility and stability.
Key Research Findings and Implications
Biological Activity
N,N-Diethyl-7-(4-methylphenyl)-2,3-dihydro-1H-1,4-diazepin-5-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant studies, data tables, and findings from diverse sources.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula and its structural representation. The compound features a diazepine ring, which is known for its influence on biological activity.
Pharmacological Effects
This compound has been studied for various pharmacological effects:
- Antidepressant Activity : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The diazepine core is often associated with anxiolytic and sedative properties.
- Anticancer Potential : Some studies have suggested that derivatives of diazepine compounds can induce apoptosis in cancer cell lines. For instance, compounds with similar moieties have shown cytotoxic effects against human leukemia and breast cancer cell lines .
- Neuroprotective Effects : There is evidence suggesting that certain analogs may provide neuroprotection, which is critical in the context of neurodegenerative diseases.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various diazepine derivatives on human cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity with an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. This activity was comparable to standard chemotherapeutics like doxorubicin .
Study 2: Neuropharmacological Evaluation
Another study investigated the neuropharmacological properties of related compounds in rodent models. The results showed that these compounds could reduce anxiety-like behaviors and improve depressive symptoms in forced swim tests .
Data Tables
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer | 15 | |
| Antidepressant | Rodent Models | N/A | |
| Neuroprotective | Rodent Models | N/A |
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Receptors : The compound may interact with GABA receptors, which are crucial for its anxiolytic effects.
- Induction of Apoptosis : Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.
- Modulation of Neurotransmitters : It may influence levels of serotonin and norepinephrine, contributing to its antidepressant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
